molecular formula C17H17F3N6O B2653749 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034380-99-7

1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

Katalognummer: B2653749
CAS-Nummer: 2034380-99-7
Molekulargewicht: 378.359
InChI-Schlüssel: ILDLBEHMGNIRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolo-pyridine hybrid bearing a trifluoromethyl substituent on the tetrahydro-pyridine ring and a 1-methylindazole-3-carboxamide moiety.

Eigenschaften

IUPAC Name

1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-25-12-5-3-2-4-11(12)15(24-25)16(27)21-8-14-23-22-13-7-6-10(9-26(13)14)17(18,19)20/h2-5,10H,6-9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDLBEHMGNIRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide (hereafter referred to as "the compound") is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17F3N4O2SC_{18}H_{17}F_3N_4O_2S, with a molecular weight of approximately 410.42 g/mol. It features a trifluoromethyl group and a tetrahydrotriazolo moiety, which are often associated with enhanced biological activity.

Structural Formula

1 methyl N 6 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl 1H indazole 3 carboxamide\text{1 methyl N 6 trifluoromethyl 5 6 7 8 tetrahydro 1 2 4 triazolo 4 3 a pyridin 3 yl methyl 1H indazole 3 carboxamide}

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole and pyridine rings have shown significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of synthesized compounds against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds featuring similar structural motifs to the target compound .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)
Compound AMCF-76.2
Compound BHCT-11643.4
Compound CT47D27.3

The mechanism by which the compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some triazole derivatives have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

Other Biological Activities

Beyond anticancer properties, the compound may exhibit antimicrobial activities due to its structural features. Triazole derivatives have been reported to possess significant antibacterial properties against various pathogenic bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to our compound:

  • Synthesis and Evaluation : One study synthesized a series of fluorinated triazole derivatives and evaluated their antiproliferative activities against cancer cell lines. The results indicated that modifications in the triazole structure could lead to enhanced biological efficacy .
  • Mechanistic Insights : Another research focused on the interaction of triazole derivatives with PARP enzymes, revealing that certain modifications could significantly improve selectivity and potency against cancer cells harboring BRCA mutations .
  • Comparative Analysis : A comparative study on various triazole derivatives highlighted that those with trifluoromethyl substitutions demonstrated superior activity against specific cancer types compared to their non-fluorinated counterparts .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a complex structure that includes a trifluoromethyl group and a fused triazole-pyridine ring system. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that triazole derivatives exhibit inhibitory effects on various kinases involved in cancer progression. For instance, compounds similar to the one have demonstrated significant inhibition of Polo-like kinase 1 (Plk1), a target implicated in numerous cancers.

Case Study: Inhibition of Plk1

A study identified new heterocyclic scaffolds that inhibit Plk1 with IC50 values in the low micromolar range. The presence of the triazole moiety was crucial for enhancing the binding affinity and selectivity towards the kinase .

Neuroprotective Effects

The structural attributes of triazoles suggest their utility in neuroprotection. Compounds within this class have been shown to exhibit antioxidant properties and modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanisms

Research has highlighted that triazolo[4,3-a]pyridines can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of GABA receptors and inhibition of excitotoxic pathways .

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and inhibit their function, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A series of triazole compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Triazoles can inhibit pro-inflammatory cytokines and pathways, making them potential therapeutics for inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

Studies have demonstrated that certain triazole derivatives significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their role in mitigating inflammatory responses .

Activity TypeCompound StructureIC50 Value (µM)Reference
Plk1 InhibitionTriazolo[4,3-a]pyridine derivatives4.38
NeuroprotectionTriazolo derivativesNot specified
AntimicrobialVarious triazole compounds< 10
Anti-inflammatoryTriazole derivativesNot specified

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing triazole, pyridine, or indazole cores, focusing on structural variations, synthetic yields, purity, and spectroscopic characteristics.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Purity (%) Key Analytical Data
Target Compound Triazolo[4,3-a]pyridine + Indazole 6-(Trifluoromethyl) on tetrahydro-pyridine; 1-methylindazole-3-carboxamide N/A N/A Not provided in evidence.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) Pyrrole + Pyridine + Imidazole 6-(Trifluoromethyl)pyridine; 3-methylpyrrole; imidazole-ethylamine 35 98.67 $ ^1H $ NMR (DMSO-d6): δ 11.55 (s, 1H), 8.63 (s, 1H); ESIMS m/z 392.2; HPLC 98.67%
1-(3-Chlorphenyl)-3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-hydroiodid (6-2f) Triazolo[1,2-a]pyridazine 3-Chlorophenyl; 3-methylsulfanyl N/A 77 Melting point 112–118°C; HRMS (ESI) m/z consistent with calc.; $ ^1H $ NMR provided
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide Triazolo[4,3-a]pyridine + Indazole + Oxadiazole 7-(3-methyl-1,2,4-oxadiazole) on triazolopyridine; 1-methylindazole-3-carboxamide N/A N/A Structural data only; no synthetic details

Key Observations

Structural Variations: The target compound distinguishes itself from Compound 41 by replacing the pyrrole-imidazole core with a fused triazolo-pyridine and indazole system. The trifluoromethyl group is positioned on the tetrahydro-pyridine ring, enhancing lipophilicity and metabolic stability compared to Compound 41’s pyridine-linked trifluoromethyl group. Compared to 6-2f , which features a triazolo-pyridazine scaffold with a chlorophenyl group, the target compound’s indazole-carboxamide moiety may improve target binding specificity, as indazole derivatives are known for kinase inhibition (e.g., PARP inhibitors). The oxadiazole-substituted analog in introduces a heterocyclic ring that could modulate electronic properties and solubility, though synthetic challenges for such derivatives are inferred from the lack of yield/purity data.

Synthetic Efficiency: Compound 41 achieved moderate yield (35%) but high purity (98.67%), suggesting robust purification protocols despite complex intermediates.

Spectroscopic Characterization :

  • The $ ^1H $ NMR of Compound 41 revealed distinct aromatic protons (δ 8.63 for pyridine) and exchangeable protons (δ 11.55 for NH), whereas 6-2f displayed methylsulfanyl signals (δ 2.23–2.15) and chlorophenyl aromatic resonances. The target compound’s NMR would likely show indazole protons (δ ~7–8 ppm) and trifluoromethyl-coupled pyridine signals.

Biological Implications :

  • While biological data are absent in the evidence, the trifluoromethyl group in the target compound is a common bioisostere for enhancing binding affinity and pharmacokinetics. The methylsulfanyl group in 6-2f may confer redox-modulating properties, but its lower purity could limit therapeutic utility.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation, alkylation, and coupling. For example, triazolopyridine intermediates are prepared by reacting hydrazine derivatives with trifluoromethyl-substituted ketones under reflux in polar aprotic solvents (e.g., DMF) for 5–7 days . Optimization includes adjusting reaction time, temperature (e.g., 80–110°C), and stoichiometry of reagents (e.g., 1.1–1.3 equivalents of alkylating agents). Purity is enhanced via recrystallization (e.g., using ethyl acetate/light petroleum ether) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer: 1H/13C-NMR identifies proton and carbon environments (e.g., trifluoromethyl groups show distinct splitting patterns at δ ~120–125 ppm in 13C-NMR). HRMS validates molecular weight (e.g., [M+H]+ ions with <2 ppm error). IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for carboxamide). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorescence polarization or radiometric methods. Cell-based assays (e.g., anti-proliferative effects in cancer lines) should include controls for cytotoxicity (MTT assay) and autophagy markers (LC3-II Western blot) .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate low yields or impurities (e.g., nitroso contaminants)?

  • Methodological Answer: Impurity Control: Monitor nitrosamine formation (e.g., 7-nitroso derivatives) using UPLC-MS/MS with a limit of detection ≤37 ng/day. Use scavengers (e.g., ascorbic acid) during synthesis to quench nitroso intermediates . Yield Optimization: Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., K₂CO₃ at 1.2 equivalents), and reaction time. For example, extending reaction time from 48 to 72 hours increased yield from 35% to 77% in analogous triazolopyridines .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer: Assay Standardization: Replicate experiments using identical cell lines (e.g., PC3 for prostate cancer), passage numbers, and serum conditions. Data Normalization: Use reference inhibitors (e.g., celecoxib for COX-2) as internal controls. Mechanistic Studies: Perform target engagement assays (e.g., CETSA or SPR) to confirm direct binding to purported targets .

Q. What computational strategies are effective for predicting pharmacokinetics and target interaction?

  • Methodological Answer: ADME Prediction: Use SwissADME to estimate logP (target ≤5), aqueous solubility (ESOL model), and CYP450 inhibition. Molecular Docking: Perform flexible docking (AutoDock Vina) against crystal structures (e.g., PDB: 4EK3 for kinase targets) with AMBER force fields. Validate with MD simulations (100 ns) to assess binding stability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Transcriptomics/Proteomics: Use RNA-seq or SILAC-based proteomics to identify downstream pathways (e.g., mTOR/p70S6K for autophagy). CRISPR Knockouts: Validate target specificity by comparing effects in wild-type vs. gene-edited cells (e.g., ATG5⁻/⁻ for autophagy studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.